molecular formula C8H12N2O2 B2779011 (3,5-Dimethoxypyridin-2-YL)methanamine CAS No. 1256816-67-7

(3,5-Dimethoxypyridin-2-YL)methanamine

Cat. No.: B2779011
CAS No.: 1256816-67-7
M. Wt: 168.196
InChI Key: OIVZZCSJABVWIZ-UHFFFAOYSA-N
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Description

(3,5-Dimethoxypyridin-2-YL)methanamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, featuring methoxy groups at the 3 and 5 positions and an amine group attached to the 2 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxypyridin-2-YL)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxypyridine.

    Formylation: The 3,5-dimethoxypyridine undergoes formylation to introduce a formyl group at the 2 position.

    Reduction: The formyl group is then reduced to an amine group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Imines, nitriles, and oximes.

    Reduction: Secondary and tertiary amines.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

(3,5-Dimethoxypyridin-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxypyridin-2-YL)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethoxypyridin-2-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of methoxy and amine groups makes it a versatile intermediate in various synthetic and research applications.

Biological Activity

Overview

(3,5-Dimethoxypyridin-2-YL)methanamine, also referred to as 1-(3,5-dimethoxypyridin-2-yl)methanamine, is a compound with significant potential in pharmaceutical development. Its unique structure, characterized by a pyridine ring substituted with methoxy groups and an amine group, suggests a variety of biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by case studies and research findings.

  • Molecular Formula : C8H12N2O2
  • Molecular Weight : 168.20 g/mol
  • CAS Number : 1256816-67-7

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate antimicrobial properties. For instance, derivatives of pyridine have been evaluated for their effectiveness against various bacterial strains. A study highlighted that certain analogues exhibited potent antibacterial activity against Mycobacterium tuberculosis (M.tb), indicating that this compound may also possess similar properties due to its structural characteristics .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro assays demonstrated that related pyridine derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Neurological Implications

Emerging research suggests that this compound may have neuroprotective effects. Compounds in its class have been studied for their ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties in models of neurodegenerative diseases.

The biological activity of this compound is linked to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular responses.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study published in Nature evaluated the efficacy of a series of 3,5-dialkoxypyridine derivatives against M.tb. The results indicated that modifications at the 3 and 5 positions significantly enhanced antimicrobial activity compared to non-substituted pyridines. This suggests that this compound could be a promising candidate for further development as an anti-tubercular agent .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of pyridine derivatives, researchers synthesized various analogues including this compound. The compounds were tested against multiple cancer cell lines using MTT assays. Results showed significant cytotoxicity in A549 and HCT116 cells, with IC50 values indicating potent activity .

Comparative Analysis

To understand the unique features of this compound relative to similar compounds, a comparison table is provided below:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateHighPotential
1-(3-Methoxypyridin-2-YL) methanamineLowModerateLow
1-(4-Methoxyphenyl)pyridin-2-ylmethanamineHighHighModerate

Properties

IUPAC Name

(3,5-dimethoxypyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVZZCSJABVWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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